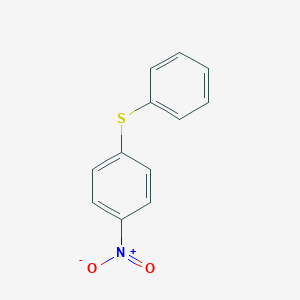

4-Nitrophenyl phenyl sulfide

Description

Properties

IUPAC Name |

1-nitro-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCBYBQJVXVVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241784 | |

| Record name | 4-Nitrodiphenyl thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-97-6 | |

| Record name | 4-Nitrophenyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrodiphenyl thioether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrodiphenyl thioether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrodiphenyl thioether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6UNS7FMA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide (CAS 952-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenyl sulfide (CAS 952-97-6), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and a representative synthesis protocol. Furthermore, it explores its applications, particularly its role as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. While direct involvement in biological signaling pathways has not been prominently reported, its utility in constructing molecules with potential biological activity is highlighted. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of a nitrophenyl group and a phenyl sulfide moiety. This compound is sparingly soluble in water but exhibits solubility in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 952-97-6 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂S | [1][2] |

| Molecular Weight | 231.27 g/mol | [2] |

| Appearance | Yellow crystalline powder/solid | [1] |

| Melting Point | 52-55 °C | |

| Boiling Point | 288.2 °C @ 100 Torr | |

| Solubility | Sparingly soluble in water | [1] |

| Density | 1.31 g/cm³ | [3] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.15 | d | 2H | Protons ortho to the nitro group | |

| 7.50-7.30 | m | 5H | Protons of the phenyl group | |

| 7.20 | d | 2H | Protons meta to the nitro group |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 148.0 | C-NO₂ | |

| 145.5 | C-S (nitrophenyl ring) | |

| 134.8 | C-H (phenyl ring) | |

| 131.5 | C-S (phenyl ring) | |

| 129.5 | C-H (phenyl ring) | |

| 128.3 | C-H (phenyl ring) | |

| 126.0 | C-H (nitrophenyl ring) | |

| 124.5 | C-H (nitrophenyl ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 1510-1530 | Strong | Asymmetric NO₂ stretch | [4] |

| 1340-1350 | Strong | Symmetric NO₂ stretch | [4] |

| 1580-1600 | Medium | C=C aromatic ring stretch | |

| 1080-1100 | Medium | C-S stretch | |

| 850 | Strong | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a distinct fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Reference(s) |

| 231 | High | Molecular ion [M]⁺ | [5] |

| 185 | Medium | [M - NO₂]⁺ | |

| 154 | Medium | [M - C₆H₅]⁺ | |

| 109 | High | [C₆H₅S]⁺ | |

| 77 | Medium | [C₆H₅]⁺ |

Synthesis

This compound is commonly synthesized via nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol describes the synthesis of this compound from 4-chloronitrobenzene and thiophenol.

Materials:

-

4-Chloronitrobenzene

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

To this stirring suspension, add thiophenol (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a yellow solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the presence of three key functional handles: the nitro group, the sulfide linkage, and the aromatic rings, which can be further functionalized.

-

Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various pharmaceuticals. The resulting amino phenyl sulfide scaffold is present in a range of biologically active compounds. While specific drug examples directly citing the use of this compound are not abundant in publicly available literature, its structural motif is a component of more complex molecules investigated in medicinal chemistry. For instance, the related compound 4-amino-4'-nitrodiphenyl sulfide is a known intermediate in the synthesis of dyes and pharmaceutical ingredients.[7]

-

Organic Synthesis: The sulfide can be oxidized to sulfoxide and sulfone, introducing new functional groups and altering the electronic properties of the molecule. The aromatic rings can undergo further electrophilic substitution reactions. It is also used in photoinitiated cationic epoxide polymerizations.[8]

-

Materials Science: The aromatic and nitro functionalities make it a candidate for incorporation into polymers and other materials with specific optical or electronic properties.[1]

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence to suggest that this compound itself is a significant modulator of specific biological signaling pathways. Its primary role in a biological context is more likely as a synthetic precursor to compounds that may exhibit biological activity.

The nitroaromatic structure raises considerations for potential metabolic activation. Nitroreductases in various organisms can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. These reduction products can have different biological activities and toxicological profiles compared to the parent compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Its value to drug development professionals lies in its utility as a scaffold for the synthesis of novel compounds that can then be screened for biological activity and potential modulation of signaling pathways.

Conclusion

This compound (CAS 952-97-6) is a well-characterized chemical compound with significant utility as an intermediate in organic synthesis. Its defined physicochemical properties and spectroscopic profile make it a reliable starting material for a variety of chemical transformations. While its direct biological activity in signaling pathways is not established, its importance as a building block for the synthesis of pharmaceuticals and functional materials is clear. This guide provides essential technical information for researchers and professionals working with this versatile compound, facilitating its application in synthetic chemistry and drug discovery endeavors.

Caption: Key transformations and applications of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 4-nitrophenyl sulphide [webbook.nist.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Phenyl Sulfide from p-Nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl phenyl sulfide, a valuable intermediate in organic synthesis, prepared from p-nitrochlorobenzene and thiophenol. This document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the nucleophilic sulfur atom of thiophenol, typically in the form of its conjugate base (thiophenoxide), attacks the electron-deficient aromatic ring of p-nitrochlorobenzene, displacing the chloride leaving group. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine atom is crucial for the activation of the aromatic ring towards nucleophilic attack.[1][2] This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which then proceeds to the final product.[1]

Reaction Scheme and Mechanism

The overall reaction can be represented as follows:

The reaction proceeds through a well-established SNAr mechanism, which is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The thiophenoxide anion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the p-nitrochlorobenzene ring. This leads to the formation of a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[1][3]

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.

The signaling pathway, or more accurately, the reaction mechanism, can be visualized as follows:

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and the properties of the product.

| Parameter | Value | Reference(s) |

| Reactants | ||

| p-Nitrochlorobenzene | Molar Mass: 157.55 g/mol | [4] |

| Thiophenol | Molar Mass: 110.18 g/mol | |

| Product | ||

| This compound | Molar Mass: 231.27 g/mol | [5] |

| Melting Point: 51-57 °C | [4] | |

| Appearance: Brown crystals or powder | [4] | |

| Reaction Conditions | ||

| Solvent | Ethanol (95%) is a commonly used solvent for similar reactions. | [6] |

| Base | A base such as potassium hydroxide is used to generate the thiophenoxide. | [7] |

| Temperature | Reflux temperature of the solvent is often employed. | [6] |

| Yield | Yields for the direct synthesis are not consistently reported in readily available literature, but similar SNAr reactions with sulfur nucleophiles can achieve high yields, often exceeding 80%. |

Experimental Protocols

Materials:

-

p-Nitrochlorobenzene

-

Thiophenol

-

Potassium Hydroxide (KOH)

-

95% Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Potassium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of potassium hydroxide in 95% ethanol. To this solution, slowly add one equivalent of thiophenol while stirring. This will form the potassium thiophenoxide in situ.

-

Reaction with p-Nitrochlorobenzene: To the solution of potassium thiophenoxide, add one equivalent of p-nitrochlorobenzene.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction time can vary, and it is advisable to monitor the progress of the reaction using Thin Layer Chromatography (TLC). For analogous reactions, reflux times can be several hours.[6]

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by suction filtration using a Büchner funnel. If the product does not precipitate, the reaction mixture can be poured into cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization. Based on the product's properties, a suitable solvent system would likely be a polar solvent like ethanol or a mixture of ethanol and water. The solid product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by suction filtration, washed with a small amount of cold solvent, and dried.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and in agreement with the literature value (51-57 °C).[4]

-

Spectroscopy:

-

1H NMR and 13C NMR: The NMR spectra should be consistent with the structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically around 1520 and 1340 cm-1) and the C-S bond.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molar mass of the product (231.27 g/mol ).[5]

-

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram:

Conclusion

The synthesis of this compound from p-nitrochlorobenzene and thiophenol is a robust and illustrative example of nucleophilic aromatic substitution. The reaction is facilitated by the electron-withdrawing nitro group, which activates the substrate towards nucleophilic attack. This guide provides the fundamental knowledge and a practical framework for the successful synthesis, purification, and characterization of this important chemical intermediate. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and reaction times.

References

- 1. Convert p-nitrochlorobenzene to p-nitrophenol Explain the reaction and s.. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-Nitrophenyl Phenyl Sulfide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 4-Nitrophenyl Phenyl Sulfide using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the spectral characteristics of the compound, outlines comprehensive experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and comparison.

Introduction

This compound (C₁₂H₉NO₂S) is an organic compound of interest in various chemical and pharmaceutical research areas.[1] Accurate structural elucidation and confirmation are paramount for its application. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques that provide detailed information about the functional groups and molecular weight, respectively, thereby confirming the compound's identity and purity. This guide explores the characteristic spectral data obtained from these methods.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the nitro group, the aromatic rings, and the sulfide linkage.

Characteristic Infrared Absorption Data

The key infrared absorption peaks for this compound are summarized in the table below. These assignments are based on established correlation tables for the vibrational frequencies of organic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1515 | Strong | Asymmetric NO₂ Stretch |

| ~1475 | Medium | Aromatic C=C Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1090 | Medium | C-S Stretch |

| ~850 | Strong | C-H Out-of-Plane Bend (p-disubstituted ring) |

| ~740 | Strong | C-H Out-of-Plane Bend (monosubstituted ring) |

| ~685 | Strong | C-H Out-of-Plane Bend (monosubstituted ring) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.[2][3]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., with a diamond crystal).

-

Solid sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. The background scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the crystalline this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[4]

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[4]

-

Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent like isopropanol. Ensure the crystal is completely clean and dry for the next user.

Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (corresponding to the intact molecule's mass) and various fragment ion peaks, which provide a "fingerprint" of the molecule's structure.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1] The key peaks are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 231 | [C₁₂H₉NO₂S]⁺• | C₁₂H₉NO₂S | Molecular Ion (M⁺•) |

| 185 | [C₁₂H₉S]⁺ | C₁₂H₉S | Loss of NO₂ |

| 184 | [C₁₂H₈S]⁺• | C₁₂H₈S | Loss of HNO₂ |

| 139 | [C₆H₄NO₂]⁺ | C₆H₄NO₂ | Cleavage of C-S bond |

| 109 | [C₆H₅S]⁺ | C₆H₅S | Cleavage of C-S bond |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

| 51 | [C₄H₃]⁺ | C₄H₃ | Aromatic ring fragment |

The fragmentation of this compound under electron ionization is proposed to follow pathways characteristic of aromatic nitro compounds and diaryl sulfides. The molecular ion at m/z 231 is observed as the parent peak.[1] Subsequent fragmentation involves the loss of the nitro group in various forms (NO₂, HNO₂) and cleavage of the C-S bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a solid, crystalline compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer.

Objective: To obtain a mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Appropriate GC column (e.g., a non-polar capillary column like a DB-5ms).

-

Solid sample of this compound.

-

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vials for sample preparation.

-

Microsyringe for injection (if using manual injection).

-

Helium carrier gas (high purity).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before analysis.

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

-

Set the injector temperature to ensure complete volatilization of the sample (e.g., 250 °C).

-

Set the carrier gas (Helium) flow rate.

-

Set the MS parameters, including the ionization mode (EI), ionization energy (typically 70 eV), and the mass range to be scanned (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet. This can be done manually with a microsyringe or using an autosampler for automated injections.

-

Data Acquisition: The GC will separate the components of the injected sample based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The system's software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺•) and the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualized Workflows and Data Interpretation

To further clarify the analytical process and the logic of spectral interpretation, the following diagrams are provided.

Conclusion

The combined data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide a comprehensive and definitive characterization of this compound. The IR spectrum confirms the presence of the key functional groups—nitro and aromatic sulfide—while the mass spectrum confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The detailed experimental protocols provided herein offer a standardized approach for the reliable analysis of this and similar compounds, ensuring data accuracy and reproducibility for researchers and scientists in the pharmaceutical and chemical industries.

References

Crystal Structure of 4-Nitrophenyl Phenyl Sulfide: A Review of Available Data

Despite its utility as a building block in organic synthesis, a definitive, publicly available crystal structure of 4-Nitrophenyl phenyl sulfide (C₁₂H₉NO₂S) remains elusive. An exhaustive search of prominent crystallographic databases and the broader scientific literature did not yield specific experimental data on its single-crystal X-ray diffraction analysis. This technical guide, therefore, summarizes the available physicochemical properties and outlines a general synthetic approach, acknowledging the absence of detailed crystallographic information.

Physicochemical Properties

This compound, also known as 1-nitro-4-(phenylthio)benzene, is a yellow crystalline solid.[1] Key physical and chemical properties are summarized in Table 1. This information is valuable for researchers and professionals in drug development for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂S | [2][3][4] |

| Molecular Weight | 231.27 g/mol | [2][3] |

| CAS Number | 952-97-6 | [2][3] |

| Melting Point | 52-55 °C (lit.) | |

| Appearance | Yellow crystalline powder | [1] |

| IUPAC Name | 1-nitro-4-(phenylthio)benzene | [2][3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Crystallization

While a specific protocol for the synthesis and crystallization of this compound for the purpose of X-ray diffraction is not detailed in the available literature, a general synthetic route involves the S-arylation of a thiophenol derivative with an aryl halide. One common method is the copper-catalyzed reaction between thiophenol and 4-nitrochlorobenzene.

A generalized experimental protocol for its synthesis is as follows:

-

Reaction Setup: To a solution of thiophenol in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide).

-

Addition of Aryl Halide: Add 4-nitrochlorobenzene to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification and Crystallization: The crude product can be purified by column chromatography. Single crystals suitable for X-ray diffraction, if obtainable, would typically be grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques. The choice of solvent is critical and would require experimental screening.

Molecular Structure

In the absence of experimental crystal structure data, a computational model can provide a theoretical representation of the molecular structure of this compound. The molecule consists of a phenyl ring and a 4-nitrophenyl ring linked by a sulfur atom.

Below is a DOT script to generate a 2D diagram of the molecular structure.

Figure 1: 2D representation of the this compound molecule.

Conclusion

For researchers, scientists, and drug development professionals, the lack of a determined crystal structure for this compound represents a gap in the fundamental understanding of this compound's solid-state properties. While its synthesis and basic physicochemical characteristics are established, the precise arrangement of molecules in the crystalline state, including intermolecular interactions, remains unknown. The determination of its crystal structure would be a valuable contribution to the field, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships. Until such data becomes available, reliance on computational models and the general properties outlined in this guide is necessary.

References

An In-depth Technical Guide to 1-Nitro-4-(phenylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nitro-4-(phenylsulfanyl)benzene, also known as 4-nitrophenyl phenyl sulfide. It covers the compound's chemical identity, properties, synthesis, and its role in scientific research, with a focus on providing actionable data and experimental protocols for professionals in the field.

Compound Identification and Properties

1-Nitro-4-(phenylsulfanyl)benzene is an aromatic organosulfur compound with the chemical formula C₁₂H₉NO₂S.[1] It is recognized for its utility as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1]

Table 1: Chemical and Physical Properties of 1-Nitro-4-(phenylsulfanyl)benzene

| Property | Value | Source |

| IUPAC Name | 1-nitro-4-(phenylsulfanyl)benzene | [2] |

| CAS Number | 952-97-6 | [2] |

| Molecular Formula | C₁₂H₉NO₂S | [1] |

| Molecular Weight | 231.27 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 52-55 °C | |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | RJCBYBQJVXVVKB-UHFFFAOYSA-N | |

| SMILES | O=--INVALID-LINK--c1ccc(Sc2ccccc2)cc1 |

Synthesis of 1-Nitro-4-(phenylsulfanyl)benzene

The synthesis of 1-nitro-4-(phenylsulfanyl)benzene is most commonly achieved through a copper-catalyzed S-arylation reaction. This method involves the cross-coupling of an aryl halide with a thiol derivative.

Experimental Protocol: Copper-Catalyzed S-Arylation

This protocol outlines a general procedure for the synthesis of 1-nitro-4-(phenylsulfanyl)benzene from 4-chloronitrobenzene and thiophenol.

Materials:

-

4-chloronitrobenzene

-

Thiophenol

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), thiophenol (1-1.2 equivalents), copper(I) iodide (catalytic amount, e.g., 5-10 mol%), and the chosen ligand (e.g., 10-20 mol%).

-

Addition of Base and Solvent: Add the base (e.g., 2 equivalents) and the solvent to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas for several minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the chosen solvent and reactants. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-nitro-4-(phenylsulfanyl)benzene.

Applications in Research and Development

1-Nitro-4-(phenylsulfanyl)benzene serves as a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in drug discovery programs. The sulfide linkage is also of interest in medicinal chemistry for its potential to interact with biological targets.

While specific signaling pathways for 1-nitro-4-(phenylsulfanyl)benzene are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, various nitrophenyl derivatives have been investigated as potential inhibitors of enzymes such as tyrosinase.

Logical Relationship: From Intermediate to Potential Bioactive Compound

The following diagram illustrates the logical progression from the synthesized compound to a potential biologically active derivative, a common workflow in drug discovery.

Caption: Logical workflow from the synthesized compound to a potential bioactive derivative.

Safety and Handling

1-Nitro-4-(phenylsulfanyl)benzene is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting by trained professionals, with appropriate safety precautions in place.

References

An In-Depth Technical Guide to 4-Nitrophenyl Phenyl Sulfide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenyl sulfide, also known by synonyms such as p-Nitrodiphenyl sulfide, and its related compounds. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of its derivatives, and explores its emerging applications in medicinal chemistry and drug development.

Core Concepts and Synonyms

This compound is an aromatic sulfide containing a phenyl group and a p-nitrophenyl group linked by a sulfur atom. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly as a scaffold for the development of novel therapeutic agents.

A variety of synonyms are used in the literature to refer to this compound, which can sometimes cause confusion. The following table provides a clear and consolidated list of its common names and identifiers.

| Synonym | Identifier Type | Identifier |

| p-Nitrodiphenyl sulfide | Common Name | - |

| 4-Nitrodiphenyl sulfide | Common Name | - |

| 1-Nitro-4-(phenylthio)benzene | IUPAC Name | - |

| Benzene, 1-nitro-4-(phenylthio)- | CAS Index Name | - |

| 4-Nitrophenyl phenyl thioether | Common Name | - |

| p-Nitrophenyl phenyl sulfide | Common Name | - |

| CAS Registry Number | - | 952-97-6 |

| Molecular Formula | - | C12H9NO2S |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting the behavior of its derivatives. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 231.27 g/mol | [1] |

| Melting Point | 52-55 °C | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Sparingly soluble in water | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of this compound and its derivatives. This section provides step-by-step procedures for key synthetic transformations.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of this compound from 4-chloronitrobenzene and thiophenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the thiophenolate anion.

Materials:

-

4-Chloronitrobenzene

-

Thiophenol

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of thiophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

-

Add a solution of 4-chloronitrobenzene (1.0 equivalent) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine: A Key Antifungal Intermediate

Derivatives of 4-nitrophenyl structures are valuable in medicinal chemistry. This protocol details the synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in the development of triazole antifungal agents.[4][5] This synthesis involves the N-arylation of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene.

Materials:

-

1-(4-Hydroxyphenyl)piperazine

-

1-Chloro-4-nitrobenzene

-

N,N-Diisopropylethylamine (Hünig's Base)

-

N-Methylpyrrolidone (NMP)

-

Isopropanol

-

Water

Procedure:

-

Under a nitrogen atmosphere, suspend 1-(4-hydroxyphenyl)piperazine (1.0 equivalent), 1-chloro-4-nitrobenzene (1.4 equivalents), and N,N-diisopropylethylamine (1.5 equivalents) in N-Methylpyrrolidone.

-

Heat the mixture to 120-125 °C and stir until the reaction is complete, as monitored by HPLC (typically 5-7 hours).

-

Cool the solution to 75-80 °C and add isopropanol over approximately 30 minutes, maintaining the temperature.

-

The product will begin to precipitate as yellow crystals. Cool the suspension to 20-25 °C and stir overnight.

-

Further cool the suspension to -10 to -5 °C and stir for 30 minutes.

-

Filter the product, wash with isopropanol, followed by warm water (35-40 °C).

-

Dry the product under vacuum at 50 °C to a constant weight to yield N-(4-Hydroxyphenyl)-N′-(4′-nitrophenyl)-piperazine.

Applications in Drug Development and Biological Activity

The this compound scaffold and its derivatives have demonstrated significant potential in the discovery of new therapeutic agents. The nitro group can be readily reduced to an amine, providing a key functional group for further molecular elaboration.

Antitrypanosomal Agents

Recent studies have highlighted the promise of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] The 4-nitrophenyl moiety has been identified as a critical pharmacophore for the antitrypanosomal activity.[6] In these studies, modifications to other parts of the molecule while retaining the 4-nitrophenyl-1,2,3-triazole core have led to the identification of compounds with high efficacy and selectivity against the parasite.[6] Some of these derivatives have shown weak inhibitory activity against trans-sialidase, an enzyme crucial for the parasite's lifecycle.[6]

Enzyme Inhibition

While direct modulation of specific signaling pathways by this compound itself is not yet well-documented, its derivatives are emerging as inhibitors of various enzymes. The core structure serves as a versatile starting point for the design of targeted inhibitors. For instance, analogs of nitrophenyl compounds have been investigated as potential inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[7][8]

Signaling Pathways and Experimental Workflows

At present, there is limited direct evidence in the scientific literature detailing the specific modulation of signaling pathways such as NF-κB or MAPK by this compound or its immediate derivatives. However, the development of kinase inhibitors based on related structures suggests a potential intersection with these pathways, which are often regulated by kinase activity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives, a process that could be employed to investigate their effects on cellular signaling.

Caption: A generalized workflow for the development of bioactive compounds from this compound.

This workflow outlines the progression from the initial synthesis of the core scaffold to the detailed investigation of the biological activity of its derivatives, including the analysis of their impact on cellular signaling pathways. Future research in this area will likely focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. 4-Nitrothiophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Selective inhibition of tyrosine protein kinase by a synthetic multisubstrate analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein-tyrosine kinase inhibition: mechanism-based discovery of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 4-Nitrophenyl Phenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide, also known as 4-nitrodiphenyl sulfide, is an organic compound with the chemical formula C₁₂H₉NO₂S.[1] It belongs to the class of diaryl sulfides, which are significant structural motifs in various biologically active compounds and functional materials. The presence of an electron-donating sulfide bridge and a potent electron-withdrawing nitro group gives the molecule a distinct electronic asymmetry, making it a candidate for studies in nonlinear optics and a building block in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It details the standard computational methodologies, presents key data derived from studies on analogous compounds, and visualizes essential workflows and concepts. While a singular, all-encompassing computational study on this compound is not available in the reviewed literature, this guide synthesizes information from studies on structurally related molecules to provide a robust framework for its theoretical investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 952-97-6 | [1] |

| Molecular Formula | C₁₂H₉NO₂S | |

| Molecular Weight | 231.27 g/mol | [1] |

| Appearance | Brown or yellow crystals/powder | |

| Melting Point | 51.0 - 57.0 °C | |

| IUPAC Name | 1-nitro-4-(phenylsulfanyl)benzene | [1] |

Section 1: Computational Methodologies

Theoretical studies of organic molecules like this compound predominantly rely on Density Functional Theory (DFT) for structural and electronic characterization, and molecular docking for predicting biological interactions.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. A typical DFT study involves geometry optimization followed by frequency calculations to ensure the structure is a true energy minimum.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Initial Structure Creation: The 3D structure of this compound is built using molecular modeling software like GaussView.

-

Method Selection: The calculation is set up using a hybrid functional, most commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance of accuracy and computational cost for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), is selected. These basis sets include polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++), which are crucial for accurately describing systems with heteroatoms and potential weak interactions.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process is typically performed in the gas phase to model an isolated molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive theoretical vibrational spectra (IR and Raman).

-

Software: These calculations are commonly performed using software packages like Gaussian, ORCA, or Q-Chem.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds against biological targets to identify potential inhibitors.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized, often using DFT or a molecular mechanics force field. Torsional bonds are defined to allow for conformational flexibility.

-

Grid Generation: A grid box is defined around the active site of the receptor. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores possible binding poses of the ligand within the receptor's active site. It scores these poses based on a scoring function that estimates the binding affinity (free energy of binding).

-

Analysis of Results: The resulting poses are ranked by their docking scores. The pose with the lowest binding energy (most negative value) is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic contacts are analyzed to understand the binding mode.

-

Software: Common software for molecular docking includes AutoDock, Vina, and Schrödinger's Glide.

Section 2: Theoretical Characterization

This section presents the type of quantitative data obtained from DFT calculations. Note: As specific computational data for this compound is not available in the reviewed literature, the following tables present data for structurally analogous compounds to illustrate the expected theoretical values. The specific level of theory is noted for each dataset.

Optimized Molecular Geometry

DFT calculations provide precise predictions of bond lengths and angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 2: Representative Calculated Geometric Parameters for a Nitrophenyl Derivative (Data from a B3LYP/6-311++G(d,p) study on 4-nitrophenylisocyanate)[2]

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Nitro Group | N-O | 1.22 | Nitro Group | O-N-O | 124.7 |

| C-N | 1.46 | C-C-N | 118.8 | ||

| Phenyl Ring | C-C (avg) | 1.39 | Phenyl Ring | C-C-C (avg) | 120.0 |

Vibrational Analysis

Theoretical vibrational frequencies are calculated to aid in the assignment of experimental IR and Raman spectra. The stretching vibrations of the nitro group are particularly characteristic, typically appearing as strong bands in the IR spectrum.

Table 3: Representative Calculated Vibrational Frequencies for Nitrophenyl Systems (Data derived from studies on nitrophenol and nitrobenzene)

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν(C-H) | Aromatic C-H Stretch | 3050 - 3150 |

| νas(NO₂) | Asymmetric NO₂ Stretch | 1500 - 1560 |

| νs(NO₂) | Symmetric NO₂ Stretch | 1330 - 1390 |

| ν(C-S) | Aryl-S Stretch | 1080 - 1100 |

| ν(C-N) | C-NO₂ Stretch | 840 - 870 |

Frontier Molecular Orbitals (FMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity and can be associated with enhanced nonlinear optical properties.

Table 4: Representative Calculated Electronic Properties for Nitrophenyl Derivatives (Data from a B3LYP/6-311++G(d,p) study on N-(4-nitrophenyl) maleimide)[1]

| Property | Symbol | Calculated Value |

| HOMO Energy | E(HOMO) | -0.22890 eV |

| LUMO Energy | E(LUMO) | -0.07962 eV |

| HOMO-LUMO Gap | ΔE | 0.15928 eV |

| Dipole Moment | µ | 3.4689 Debye |

| Chemical Hardness | η | -0.1492 eV |

| Electronegativity | χ | -0.30852 eV |

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron density, such as donor-acceptor systems like this compound, are candidates for NLO materials. Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Table 5: Representative Calculated NLO Properties (Data from a study on non-fullerene derivatives at the M06/6-31G(d,p) level)

| Property | Symbol | Representative Value |

| Linear Polarizability | ⟨α⟩ | 3.485 × 10⁻²² esu |

| First Hyperpolarizability | β(total) | 13.44 × 10⁻²⁷ esu |

| Second Hyperpolarizability | ⟨γ⟩ | 3.66 × 10⁻³¹ esu |

Section 3: Potential Biological Activity and Molecular Docking

The structural features of this compound make it a candidate for investigation as a bioactive agent. Molecular docking serves as a primary in silico tool to screen for potential biological targets, such as enzymes involved in cancer pathways. For instance, related sulfonamide and oxadiazole compounds have been docked against targets like kinases and tubulin to explore their anticancer potential.

Table 6: Representative Molecular Docking Results for Related Sulfonamide Derivatives (Data from a study on novel sulfonamides docked against various protein kinases)

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interactions |

| PDGFRA Kinase | (e.g., 6JOL) | 5-((4-Nitrophenyl)sulfonyl) derivative | -10.5 | Pi-Sulfur, Hydrophobic, H-bonds |

| BRAF Kinase | (e.g., 4YHT) | 5-((4-Nitrophenyl)sulfonyl) derivative | -9.4 | Hydrophobic, H-bonds |

| KIT Kinase | (e.g., 6GQC) | 5-((4-Nitrophenyl)sulfonyl) derivative | -9.1 | Hydrophobic, H-bonds |

These results indicate that the nitrophenyl sulfonyl motif can form strong interactions within the active sites of cancer-related kinases, suggesting that this compound could be a valuable scaffold for designing targeted inhibitors.

Conclusion

Theoretical and computational chemistry provides a powerful, non-invasive toolkit for the detailed characterization of molecules like this compound. Through DFT calculations, it is possible to obtain a deep understanding of the molecule's geometric, vibrational, and electronic properties, which are foundational for predicting its behavior and reactivity. Furthermore, techniques like molecular docking offer a crucial first step in the drug discovery pipeline by identifying potential biological targets and elucidating binding mechanisms.

While this guide has drawn upon data from analogous structures, it lays out a clear and established roadmap for a dedicated computational investigation of this compound. Such a study would provide definitive values for its structural and electronic parameters, confirm its potential for NLO applications, and generate specific hypotheses about its biological activity that can be tested experimentally, thereby accelerating its potential application in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyl Phenyl Sulfide in S-Arylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenyl phenyl sulfide as a reagent in S-arylation reactions, a critical transformation in the synthesis of diaryl sulfides. Diaryl sulfides are significant structural motifs in numerous pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies and provide a starting point for the development of robust and efficient C-S cross-coupling reactions.

Introduction

This compound is a valuable reagent for the synthesis of diaryl sulfides through the S-arylation of thiols. The electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the phenylthio group by a thiol nucleophile. This method offers an alternative to traditional metal-catalyzed cross-coupling reactions.

Reaction Principle

The core of this methodology lies in the nucleophilic attack of a deprotonated thiol (thiolate) on the activated aromatic ring of this compound. The reaction proceeds via a Meisenheimer intermediate, followed by the elimination of the phenylthiolate leaving group to yield the desired diaryl sulfide. The presence of a base is crucial for the deprotonation of the starting thiol.

Reaction Scheme:

Caption: General scheme for the S-arylation of thiols with this compound.

Application: Synthesis of Diaryl and Heteroaryl Sulfides

While direct experimental data for the S-arylation of a broad range of thiols with this compound is not extensively documented in readily available literature, the synthesis of this compound itself from 4-nitrobenzenethiol provides a foundational protocol that can be adapted for the reverse reaction. The following sections detail a general procedure and highlight key considerations for utilizing this compound as an arylating agent.

General Experimental Protocol

This protocol is adapted from a known synthesis of a diaryl sulfide and can be optimized for the S-arylation of various thiols with this compound.

Materials:

-

This compound

-

Aryl or heteroaryl thiol

-

Anhydrous solvent (e.g., DMF, DMSO, NMP)

-

Base (e.g., K2CO3, NaH, DBU)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl or heteroaryl thiol (1.0 eq) and the anhydrous solvent.

-

Add the base (1.1 - 2.0 eq) portion-wise at room temperature and stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

-

Add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

Data Presentation: Substrate Scope and Yields

| Entry | Thiol Substrate | Arylating Agent | Product | Yield (%) |

| 1 | 4-Chlorobenzenethiol | Phenylzinc bromide | 4-Chlorophenyl(phenyl)sulfane | 85[1] |

| 2 | 4-Methoxybenzenethiol | Phenylzinc bromide | (4-Methoxyphenyl)(phenyl)sulfane | 66[2] |

| 3 | 4-Nitrobenzenethiol | Phenylzinc bromide | (4-Nitrophenyl)(phenyl)sulfane | 37[1][2] |

Note: The yields are based on syntheses using different arylating agents and are provided for illustrative purposes.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the S-arylation of a thiol with this compound.

References

Application of 4-Nitrophenyl Phenyl Sulfide in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide is a versatile organic compound that has garnered interest in materials science primarily for its role in initiating polymerization reactions. Its unique chemical structure, featuring a photosensitive nitro group and a sulfur linkage, makes it a candidate for applications in the synthesis of specialized polymers. This document provides an overview of its application in photoinitiated cationic polymerization of epoxide resins, a key process in creating high-performance polymers with applications in coatings, adhesives, and advanced composites.

Core Application: Photoinitiated Cationic Polymerization of Epoxides

This compound can function as a photoinitiator in the cationic polymerization of epoxide monomers. Upon exposure to ultraviolet (UV) radiation, the molecule can generate species that initiate the ring-opening polymerization of epoxides, leading to the formation of a cross-linked polymer network. This method of curing is advantageous due to its rapid reaction rates at ambient temperatures, low energy consumption, and spatial and temporal control over the polymerization process.

Signaling Pathway: Photoinitiation and Cationic Polymerization

The general mechanism involves the photolytic generation of a cationic species that subsequently initiates the polymerization cascade. The following diagram illustrates the conceptual signaling pathway.

Caption: Photoinitiation and polymerization pathway.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound as a photoinitiator in materials science are not extensively documented in readily available literature, a general procedure for photoinitiated cationic polymerization of a common epoxy resin is provided below. This protocol is a representative example and may require optimization for specific applications and monomers.

General Protocol for UV Curing of a Cycloaliphatic Epoxy Resin

Materials:

-

Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

This compound (Photoinitiator)

-

Solvent (if necessary, e.g., propylene carbonate)

-

UV curing system (e.g., medium-pressure mercury lamp)

-

Substrate for coating (e.g., glass slide, metal panel)

Procedure:

-

Formulation Preparation:

-

In a light-protected vessel, dissolve a specific weight percentage of this compound into the epoxy resin. The concentration of the photoinitiator typically ranges from 1 to 5 wt%.

-

If the resin is highly viscous, a small amount of a suitable solvent can be added to reduce viscosity.

-

Stir the mixture in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous.

-

-

Coating Application:

-

Apply a thin film of the formulated resin onto the desired substrate using a suitable technique (e.g., spin coating, drawdown bar).

-

-

UV Curing:

-

Place the coated substrate under the UV lamp.

-

Expose the sample to UV radiation for a predetermined time. The curing time will depend on the lamp intensity, the distance from the lamp, the concentration of the photoinitiator, and the thickness of the coating.[1]

-

The progress of curing can be monitored by assessing the tackiness of the film. A fully cured film will be solid and non-tacky.

-

-

Post-Curing (Optional):

-

For some systems, a post-curing step, which may involve gentle heating, can be beneficial to complete the polymerization and enhance the material's properties.[1]

-

Experimental Workflow Diagram:

Caption: General experimental workflow for UV curing.

Quantitative Data

Currently, there is a lack of specific, publicly available quantitative data on the performance of materials synthesized using this compound as the primary photoinitiator. The efficiency of a photoinitiator is typically evaluated based on several parameters, which would need to be determined experimentally for this specific compound. The table below outlines the key performance indicators that should be measured.

Table 1: Key Performance Indicators for Photoinitiated Polymerization

| Parameter | Description | Typical Units |

| Photopolymerization Rate | The speed at which the monomer is converted to polymer upon UV exposure. | % conversion / second |

| Final Monomer Conversion | The maximum percentage of monomer that is converted to polymer. | % |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | °C |

| Tensile Strength | The maximum stress that a material can withstand while being stretched or pulled before breaking. | MPa |

| Young's Modulus | A measure of the stiffness of an elastic material. | GPa |

| Hardness | The resistance of a material to localized plastic deformation such as scratching or indentation. | Shore D or Pencil Hardness |

Conclusion

This compound holds potential as a photoinitiator for cationic polymerization in materials science, particularly for epoxy-based systems.[2] However, detailed application notes and comprehensive performance data are not yet widely available in the scientific literature. The protocols and data tables provided here serve as a general framework for researchers interested in exploring the use of this compound. Further experimental investigation is required to fully characterize its efficacy as a photoinitiator and to establish its suitability for specific material applications. Researchers are encouraged to use the provided general protocol as a starting point and to systematically evaluate the key performance indicators to build a comprehensive understanding of this system.

References

Application Notes and Protocols: Reactions of 4-Nitrophenyl Phenyl Sulfide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenyl sulfide is a valuable substrate in the study of nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group in the para position of the phenyl ring activates the molecule towards attack by nucleophiles, facilitating the displacement of the phenylthio group. Understanding the kinetics and mechanisms of these reactions is crucial for the rational design of synthetic pathways and the development of novel therapeutics and functional materials. This compound serves as a reagent and an intermediate in various chemical syntheses.[1]

This document provides a detailed overview of the reactions of this compound with various nucleophiles, including quantitative data from related systems to infer reactivity, detailed experimental protocols for synthesis and kinetic analysis, and visualizations of the underlying chemical principles.

Reaction Mechanism and Theory

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is generally accepted to be a two-step process:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the phenylthio group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this step. The nitro group, being a strong electron-withdrawing group, is crucial for stabilizing the negative charge of this intermediate, thereby facilitating its formation.[2][3][4]

-

Leaving Group Departure: The phenylthio group is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, leaving group, and reaction conditions.[5] For many SNAr reactions, the initial nucleophilic attack is the rate-limiting step.[5]

Quantitative Data

| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| 4-Nitrophenyl Phenyl Carbonate | Piperidine | 80% H₂O / 20% DMSO | 25.0 | 248 |

| 4-Nitrophenyl Phenyl Carbonate | Piperazine | 80% H₂O / 20% DMSO | 25.0 | 108 |

| 4-Nitrophenyl Phenyl Carbonate | Morpholine | 80% H₂O / 20% DMSO | 25.0 | 11.3 |

| S-4-Nitrophenyl Thiobenzoate | Piperidine | 44% Ethanol / H₂O | 25.0 | Value not specified, but reaction is rapid |

Note: The data for 4-nitrophenyl phenyl carbonate is from a study on the aminolysis of carbonates and thionocarbonates. The reactivity of this compound is expected to follow similar trends based on nucleophile basicity and steric factors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of diaryl sulfides via nucleophilic aromatic substitution.

Materials:

-

1-Chloro-4-nitrobenzene

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a yellow solid.

Protocol 2: Kinetic Analysis of the Reaction of this compound with an Amine Nucleophile (e.g., Piperidine) by UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate of reaction between this compound and an amine nucleophile. The reaction can be monitored by observing the formation of the product or the disappearance of the reactant at a specific wavelength.

Materials:

-

This compound

-

Piperidine (or other amine nucleophile)

-

A suitable solvent (e.g., acetonitrile, dimethyl sulfoxide)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

-

Prepare a series of stock solutions of piperidine in the same solvent at various known concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM).

-

-

Determination of Analytical Wavelength: